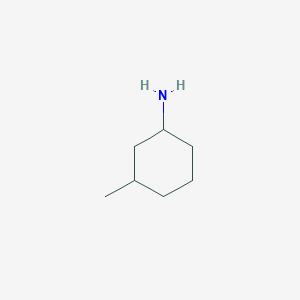

trans-3-Methylcyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYHSHPBDZRPU-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-17-5 | |

| Record name | rel-(1R,3R)-3-Methylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-3-Methylcyclohexanamine

This technical guide provides a comprehensive overview of trans-3-Methylcyclohexanamine, including its chemical and physical properties, synthesis methodologies, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a cyclic amine with a methyl group at the 3-position of the cyclohexane ring, in a trans configuration relative to the amino group. Its properties are crucial for its application in organic synthesis and as a building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1193-17-5 | [1][2] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 151 °C | [1] |

| pKa | 10.61 ± 0.70 (Predicted) | [1] |

| InChI Key | JYDYHSHPBDZRPU-RNFRBKRXSA-N | [1] |

| Canonical SMILES | CC1CCCC(C1)N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound presents a stereochemical challenge due to the presence of cis/trans isomers. Several methods have been developed to achieve stereoselective synthesis or efficient separation of the isomers.

Biocatalytic Amination of 2-Methylcyclohexanone

Biocatalytic methods, particularly the use of ω-transaminases (ω-TAms), have shown promise for the stereoselective synthesis of chiral amines. Different enzymes can exhibit varying selectivity towards the formation of either the cis or trans isomer. For instance, the ω-TAm from Pseudomonas putida (Pp-TAm) has been shown to preferentially form the trans isomer of 2-methylcyclohexylamine.[3]

Experimental Protocol: Biocatalytic Amination

-

Enzyme Preparation: The ω-transaminase from Pseudomonas putida (Pp-TAm) is expressed in a suitable host, such as E. coli. The cells are cultured, and enzyme expression is induced. After harvesting, the cells are lysed to prepare a cell-free extract or purified enzyme solution.[3]

-

Reaction Setup: A reaction mixture is prepared containing the substrate (2-methylcyclohexanone), an amine donor (e.g., isopropylamine), and the Pp-TAm enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) is added as a cofactor.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting crude product, a mixture of cis- and this compound, is then purified by column chromatography to isolate the trans isomer.

Reduction of β-Enaminoketones

Another synthetic route involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. The reduction of the enaminoketone intermediate can yield a mixture of cis and trans aminocyclohexanol derivatives, which can then be separated.[4][5]

Experimental Protocol: Reduction of β-Enaminoketones

-

Synthesis of β-Enaminoketone: 3-Methyl-1,3-cyclohexanedione is reacted with a suitable amine (e.g., benzylamine) in a solvent like toluene under reflux with azeotropic removal of water to form the corresponding β-enaminoketone.[4][5]

-

Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction is stirred for several hours until the starting material is consumed.[4][5]

-

Work-up and Isomer Separation: The reaction is quenched, and the product is extracted. The resulting diastereomeric mixture of amino alcohols is then separated by column chromatography to yield the pure trans isomer.[4][5]

Applications in Organic Synthesis

The rigid structure and defined stereochemistry of this compound make it a valuable building block and catalyst in asymmetric synthesis.

Organocatalysis

Chiral amines are fundamental in organocatalysis, often acting as catalysts by forming enamine or iminium ion intermediates. 3-Methylcyclohexylamine has been utilized as both a substrate and a co-catalyst in Brønsted acid-catalyzed cascade reactions to produce trans-3-substituted cyclohexylamines with good diastereoselectivity.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, highlighting the key steps of stereoselective synthesis or isomer separation.

References

- 1. This compound | 1193-17-5 | Benchchem [benchchem.com]

- 2. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of trans-3-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methylcyclohexanamine is a cyclic aliphatic amine that holds significance as a versatile building block in organic synthesis. Its rigid cyclohexane core, coupled with the stereochemistry of the amine and methyl groups, makes it a valuable intermediate in the preparation of various chemical entities, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented in the table below. It is important to note that while some data is available for the pure trans isomer, other properties have been reported for the cis/trans mixture.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| CAS Number | 1193-17-5 (trans isomer) | [2] |

| 6850-35-7 (cis/trans mixture) | [3] | |

| Boiling Point | 151.55 °C (424.7 K) | [2] |

| Melting Point | -35 °C (cis/trans mixture) | [4] |

| Density | 0.843 g/mL (cis/trans mixture) | [4] |

| pKa (predicted) | 10.61 ± 0.70 | |

| Appearance | Colorless liquid | [4] |

| Odor | Strong, fishy, amine-like | [4] |

| Solubility | Soluble in water and common organic solvents such as ethanol, ether, and benzene.[4][5] Cyclohexylamine, a related compound, is miscible with water, alcohols, ethers, ketones, esters, and chlorinated hydrocarbons.[1][6][7][8] |

Chemical Reactivity and Applications

This compound exhibits the typical reactivity of a primary aliphatic amine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule.

Basicity: As a primary amine, it readily reacts with acids to form the corresponding ammonium salts.

Nucleophilicity: The amine group can act as a nucleophile in various reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Due to its specific stereochemistry, this compound is a valuable chiral building block in asymmetric synthesis. It can be incorporated into larger molecules to introduce a specific stereocenter, which is of particular interest in the development of new pharmaceutical agents.

Experimental Protocols

A common and effective method for the synthesis of 3-methylcyclohexylamine is the catalytic hydrogenation of m-toluidine (3-methylaniline). This reaction typically produces a mixture of cis and trans isomers, which then requires separation.

Synthesis of 3-Methylcyclohexylamine via Catalytic Hydrogenation of m-Toluidine

Reaction Scheme:

Materials and Equipment:

-

m-Toluidine

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave (hydrogenator)

-

Stirring mechanism

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, a solution of m-toluidine in ethanol is prepared. A catalytic amount of 5% Ru/C (typically 1-5 mol% relative to the substrate) is added to the solution.

-

Hydrogenation: The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen to a pressure of approximately 100 bar. The reaction mixture is then heated to a temperature of around 120°C with vigorous stirring.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Workup: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Solvent Removal: The ethanolic filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexylamine as a mixture of cis and trans isomers.

Purification of this compound

The separation of the cis and trans isomers of 3-methylcyclohexylamine can be achieved by fractional distillation.[9] Due to the difference in the boiling points of the diastereomers, a careful distillation using a fractionating column can enrich the more volatile component.

Procedure:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: The crude mixture of 3-methylcyclohexylamine isomers is placed in the distillation flask. The mixture is heated, and the vapor is allowed to pass through the fractionating column.

-

Fraction Collection: The temperature at the distillation head is carefully monitored. Fractions are collected at different temperature ranges. The composition of each fraction can be analyzed by gas chromatography (GC) to determine the ratio of cis and trans isomers.

-

Isolation: The fractions enriched in the desired this compound are combined to yield the purified product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

- 1. Cyclohexylamine | 108-91-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. Cyclohexylamine [greenchemintl.com]

- 9. quora.com [quora.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Methylcyclohexanamine

Introduction

This compound is a chiral amine that serves as a valuable building block in organic synthesis and as an intermediate in the development of pharmaceutically active compounds. Its rigid cyclohexane framework and defined stereochemistry are crucial for its application in asymmetric synthesis, where it can act as both a substrate and a co-catalyst.[1] This guide provides a comprehensive overview of the synthesis methodologies, characterization techniques, and physicochemical properties of this compound, intended for professionals in chemical research and drug development.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [2][3][4] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| CAS Number | 1193-17-5 | [1][2][3] |

| Boiling Point | 151 °C (424.7 K) | [1][2] |

| Predicted pKa | 10.61 ± 0.70 | [1][5] |

| Refractive Index | 1.45 (for cis/trans mixture) | [6] |

| Specific Gravity | 0.85 (for cis/trans mixture) | [6] |

| IUPAC Name | (1R,3R)-3-methylcyclohexan-1-amine | [3] |

| InChI Key | JYDYHSHPBDZRPU-RNFRBKRXSA-N | [1][2][3] |

Synthesis Methodologies

The synthesis of 3-methylcyclohexylamine presents a significant challenge in controlling the stereochemistry to selectively obtain the trans isomer. Various strategies have been developed, ranging from classical hydrogenation to modern asymmetric catalytic methods.

General Synthetic Approaches

Common, non-stereoselective methods for producing 3-methylcyclohexylamine mixtures include:

-

Hydrogenation of Aniline Derivatives: The catalytic hydrogenation of substituted anilines, such as 3,4-dimethylaniline using a ruthenium alloy catalyst, can yield the corresponding cyclohexylamine.[1]

-

Alkylation of Ammonia: The reaction of 3-methylcyclohexanol with ammonia can also produce the target amine, though this method often results in a mixture of products.[1]

These methods typically yield a mixture of cis and trans isomers that require subsequent separation.

Stereoselective Synthesis Strategies

Achieving high diastereoselectivity for the trans isomer is critical for its application in asymmetric synthesis.

1. Transition Metal-Catalyzed Asymmetric Reductive Amination

This is a powerful method for the stereoselective synthesis of chiral amines. A notable study demonstrated that a palladium complex incorporating a chiral diphosphine ligand can effectively catalyze the reductive amination of 3-methylcyclohexanone. This approach has been shown to yield trans-3-methylcyclohexylamine derivatives with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee).[1] The reaction proceeds under hydrogen pressure, and the selection of the chiral ligand is crucial for achieving high diastereoselectivity and enantioselectivity.[1]

Caption: Asymmetric Reductive Amination Pathway.

2. Biocatalytic Amination

Biocatalysis using ω-transaminases (ω-TAms) offers an environmentally benign route for the amination of cyclic ketones.[1] The choice of enzyme is critical, as different ω-TAms can exhibit opposite stereoselectivity. For instance, in the synthesis of 2-methylcyclohexylamine, the ω-TAm from Pseudomonas putida (Pp-TAm) preferentially forms the trans isomer, while the enzyme from Chromobacterium violaceum (CV-TAm) favors the cis isomer.[1] This suggests that screening a panel of ω-TAms with 3-methylcyclohexanone could identify a biocatalyst for the selective synthesis of the trans product.

3. Organocatalytic Methods

Organocatalysis provides another avenue for stereoselective synthesis. It has been reported that 3-methylcyclohexylamine can itself serve as a co-catalyst in a Brønsted acid-catalyzed cascade reaction to produce trans-3-substituted cyclohexylamines with high diastereomeric ratios (up to 92:8).[1] This highlights the compound's ability to influence stereochemical outcomes due to its conformational rigidity.

Separation of Isomers

When a mixture of cis and trans isomers is produced, an efficient separation protocol is required.

-

Gas Chromatography (GC): Analytical and preparative GC using chiral columns can effectively separate the stereoisomers.[1]

-

Fractional Distillation: On a larger scale, fractional distillation under reduced pressure can be employed to purify the trans isomer.[7]

-

Crystallization: Selective crystallization of salts (e.g., hydrochloride or pivalate) can be used to isolate one isomer from the mixture.[7][8]

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Asymmetric Reductive Amination

This protocol is a representative procedure based on transition metal-catalyzed methods.[1]

Materials:

-

3-Methylcyclohexanone

-

Ammonia source (e.g., ammonium acetate)

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃)

-

Chiral diphosphine ligand (e.g., (R)-BINAP)

-

Hydrogen gas (high pressure)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Standard workup reagents (e.g., saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the palladium precursor and the chiral diphosphine ligand in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To the vessel, 3-methylcyclohexanone and the ammonia source are added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the required pressure (e.g., 20-50 atm).

-

Reaction: The reaction mixture is heated (e.g., 60-80 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by GC or TLC.

-

Workup: After cooling and careful depressurization, the reaction mixture is filtered to remove the catalyst. The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or fractional distillation to yield pure this compound. The diastereomeric ratio and enantiomeric excess are determined by chiral GC or HPLC.

Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Caption: General Characterization Workflow.

Spectroscopic Data Summary

Spectroscopic methods are indispensable for elucidating the molecular structure.

| Technique | Purpose & Expected Observations | Source(s) |

| ¹H & ¹³C NMR | Confirms the carbon-hydrogen framework and distinguishes between cis and trans isomers due to different chemical environments of the protons and carbons. For the trans isomer, specific coupling constants and chemical shifts for the protons at C1 and C3 are expected. | [1][9] |

| Mass Spectrometry (MS) | Determines the molecular weight. Electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 113 and characteristic fragmentation patterns. | [4] |

| Infrared (IR) Spectroscopy | Identifies functional groups. Expected peaks include N-H stretching (around 3300-3400 cm⁻¹) for the amine and C-H stretching (around 2850-2950 cm⁻¹) for the cyclohexane ring. | [4] |

| Circular Dichroism (CD) | A vital technique for confirming the absolute stereochemistry of the chiral, enantiomerically enriched product. | [1] |

Protocol 2: Characterization by Gas Chromatography (GC)

Objective: To determine the purity and the diastereomeric ratio (trans:cis) of the synthesized product.

Instrumentation & Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

For purity: A standard non-polar column (e.g., DB-5 or HP-5).

-

For isomer ratio: A chiral column (e.g., Cyclosil-B) is necessary to resolve the cis and trans isomers, and potentially the enantiomers.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the sample into the GC.

-

GC Method (Typical):

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis:

-

Analyze the resulting chromatogram. The retention times for the cis and trans isomers will be different on the chiral column.

-

Calculate the area under each peak to determine the relative percentage of each isomer and any impurities present. The diastereomeric ratio (trans:cis) is calculated from the respective peak areas.

-

References

- 1. This compound | 1193-17-5 | Benchchem [benchchem.com]

- 2. Cyclohexanamine, 3-methyl-, trans- [webbook.nist.gov]

- 3. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylcyclohexylamine,c&t [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. labproinc.com [labproinc.com]

- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-Methylcyclohexanamine, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 3-Methylcyclohexanamine. It is important to note that some of the publicly available data does not differentiate between the cis and trans isomers and is presented as a mixture.

Table 1: 13C NMR Spectroscopic Data for 3-Methylcyclohexanamine

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 (CH-NH₂) | 51.0 - 57.0 |

| C2 (CH₂) | 30.0 - 36.0 |

| C3 (CH-CH₃) | 25.0 - 31.0 |

| C4 (CH₂) | 20.0 - 26.0 |

| C5 (CH₂) | 20.0 - 26.0 |

| C6 (CH₂) | 30.0 - 36.0 |

| C7 (CH₃) | 15.0 - 23.0 |

Table 2: 1H NMR Spectroscopic Data for 3-Methylcyclohexanamine

| Proton(s) | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H |

| -CH-NH₂ | 2.5 - 3.5 | Multiplet | 1H |

| Cyclohexyl -CH- | 0.8 - 2.0 | Multiplet | 9H |

| -CH₃ | 0.8 - 1.2 | Doublet | 3H |

Note: The chemical shifts for the amine protons are highly variable and depend on concentration, solvent, and temperature. The signals for the cyclohexyl protons will be complex and overlapping multiplets.

Table 3: IR Spectroscopic Data for 3-Methylcyclohexanamine (Mixture of Isomers)

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3280 - 3370 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium |

| C-H | Bend | 1440 - 1470 | Medium |

| C-N | Stretch | 1050 - 1250 | Medium-Weak |

Source: Data derived from the NIST Chemistry WebBook for a mixture of cis and trans isomers of 3-Methylcyclohexylamine.[3]

Table 4: Mass Spectrometry Data for 3-Methylcyclohexanamine (Mixture of Isomers)

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CH₃]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Source: GC-MS data available in the PubChem database for a mixture of isomers.[2] The molecular weight of 3-Methylcyclohexanamine is 113.20 g/mol .[2][4][5][6]

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for 1H NMR:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for a standard 1H NMR experiment (e.g., spectral width, number of scans, acquisition time, and relaxation delay).

-

Acquire the 1H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Protocol for 13C NMR:

-

Sample Preparation:

-

Prepare a more concentrated sample by dissolving approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

-

Instrument Setup and Data Acquisition:

-

Use the same locked and shimmed sample from the 1H NMR experiment or a freshly prepared one.

-

Select the 13C NMR acquisition program with proton decoupling.

-

Set the appropriate spectral width and acquisition time. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are typically required.

-

Acquire the 13C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16 ppm) or the TMS peak (0.00 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound (liquid)

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Protocol (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups present in the molecule.

-

After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microsyringe

Protocol (using GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the MS parameters: select Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-300.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for this peak. Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Identify the major fragment ions and propose fragmentation pathways to aid in structure elucidation.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclohexylamine,c&t [webbook.nist.gov]

- 4. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1193-17-5 | Benchchem [benchchem.com]

- 6. Cyclohexanamine, 3-methyl-, trans- [webbook.nist.gov]

historical literature review of 3-methylcyclohexanamine synthesis

An In-depth Technical Guide to the Historical Synthesis of 3-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive historical and technical overview of the synthetic routes to 3-methylcyclohexanamine, a key chemical intermediate. The synthesis has evolved from classical, high-temperature methods to modern, highly selective biocatalytic processes. This guide details the core methodologies, presents quantitative data for comparison, and illustrates the chemical transformations involved.

Introduction

3-Methylcyclohexanamine (C₇H₁₅N) is a cyclic aliphatic amine that exists as two primary diastereomers: cis and trans. Each of these can exist as a pair of enantiomers due to the two chiral centers at carbons 1 and 3. The specific stereoisomer of the amine is often crucial for its application, for instance, trans-4-methylcyclohexylamine is a precursor in the synthesis of the chemotherapy agent Semustine[1]. The historical development of its synthesis reflects the broader advancements in organic chemistry, from brute-force catalytic hydrogenations to elegant, stereocontrolled enzymatic reactions.

Classical Synthetic Routes

Historically, the synthesis of 3-methylcyclohexanamine has been dominated by two main approaches: the hydrogenation of m-toluidine and the reductive amination of 3-methylcyclohexanone.

Catalytic Hydrogenation of m-Toluidine

One of the most direct industrial methods for producing 3-methylcyclohexanamine is the catalytic hydrogenation of 3-methylaniline (m-toluidine). This reaction involves the reduction of the aromatic ring under high pressure and temperature using a metal catalyst.

Caption: Catalytic hydrogenation of m-toluidine to 3-methylcyclohexanamine.

This method typically produces a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. For instance, studies on the similar hydrogenation of p-toluidine have shown that the addition of an alkali hydroxide can increase the selectivity towards the trans isomer and reduce reaction times[2].

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Key Outcome | Reference |

| p-Toluidine | Ruthenium on Carbon | 100 - 140 | 2 - 8 | High yield of trans-4-methylcyclohexylamine | |

| o-Toluidine | NiMo/γ-Al₂O₃ | - | - | Hydrogenation produces methylcyclohexene and methylcyclohexane |

-

A high-pressure autoclave is charged with m-toluidine, a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5% Ruthenium on carbon).

-

For enhanced trans selectivity, an alkali hydroxide (e.g., NaOH) may be added[2].

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2-8 MPa)[2].

-

The mixture is heated to the target temperature (e.g., 100-140°C) with vigorous stirring for several hours[2].

-

After cooling and venting, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting mixture of 3-methylcyclohexanamine isomers is purified by distillation.

Reductive Amination of 3-Methylcyclohexanone

Reductive amination is a versatile method that converts a ketone into an amine. For 3-methylcyclohexanamine, the process starts with 3-methylcyclohexanone and a nitrogen source, typically ammonia. The reaction can be performed in several ways.

The Leuckart reaction is one of the oldest methods of reductive amination, first described in 1885[3][4]. It uses ammonium formate or formamide as both the nitrogen source and the reducing agent, requiring high reaction temperatures[4]. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine[5].

Caption: The Leuckart-Wallach reaction pathway for 3-methylcyclohexanamine synthesis.

This method often gives good yields for aliphatic amines but typically produces a mixture of stereoisomers[5][6]. A study on 2-methylcyclohexanone reported that the Leuckart reaction yielded a product mixture consisting of 60% of the cis-amine[6].

| Starting Ketone | Reagent | Temperature (°C) | Yield | Diastereomer Ratio (cis:trans) | Reference |

| 2-Heptanone | Ammonium Formate | 130 - 140 | 56% | Not Applicable | [6] |

| 2-Methylcyclohexanone | Ammonium Formate | ~165 | Good | 60:40 | [6] |

-

Ammonium formate is placed in a flask equipped with a condenser and heated with stirring until it melts (approx. 120°C).

-

3-Methylcyclohexanone is added slowly to the molten ammonium formate.

-

The temperature is raised and maintained at 130-140°C for several hours. Any ketone that distills is returned to the flask.

-

After the reaction is complete, the mixture contains the intermediate formyl derivative. This is hydrolyzed directly by adding concentrated hydrochloric acid and refluxing for an additional several hours.

-

After cooling, the mixture is diluted with water and filtered. The filtrate is extracted with an organic solvent (e.g., ether) to remove unreacted ketone.

-

The aqueous layer is made strongly alkaline with NaOH solution, liberating the free amine.

-

The amine is extracted with ether, dried over an anhydrous drying agent (e.g., CaCl₂), and purified by distillation.

A more modern and efficient approach involves the direct, one-pot reaction of the ketone with ammonia and hydrogen gas over a heterogeneous catalyst. This method avoids the high temperatures and stoichiometric reagents of the Leuckart reaction.

Caption: Direct catalytic reductive amination of 3-methylcyclohexanone.

Various noble metal (Rh, Ru) and base metal (Ni, Fe) catalysts have been developed for this transformation[7][8]. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are crucial for achieving high conversion and selectivity to the desired primary amine[7][9].

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | NH₃ Amount | Yield (Cyclohexylamine) | Reference |

| 2 wt.% NiRh/SiO₂ | 100 | 2 | 4 bar | 96.4% | [7] |

| Monometallic Rh/SiO₂ | 100 | 2 | 4 bar | ~83% (conversion) | [7] |

| 2%Ru@TAPB-DBDH | 120 | 4 | 42 mmol | >99% | [10] |

| Fe/(N)SiC | 140 | 6.5 | 25% aq. NH₃ | up to 89% | [8][11] |

-

A glass-coated reactor is charged with 3-methylcyclohexanone, a solvent (e.g., cyclohexane or methanol), and the catalyst (e.g., 2 wt.% NiRh/SiO₂).

-

The reactor is sealed and purged.

-

Ammonia is introduced to the desired pressure (e.g., 4 bar), followed by hydrogen gas (e.g., 2 bar).

-

The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously for the required duration (e.g., 5 hours).

-

After cooling and venting, the catalyst is filtered off.

-

The product is isolated from the solvent and purified, typically by distillation.

Modern Stereoselective Synthesis

Recent advancements have focused on controlling the stereochemistry of the product, which is critical for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for synthesizing specific stereoisomers of 3-methylcyclohexanamine with high purity.

Biocatalytic Reductive Amination

Enzymes, particularly ω-transaminases (ω-TAms) and imine reductases/reductive aminases (IReds/RedAms), can catalyze the conversion of a prochiral ketone to a chiral amine with excellent stereoselectivity[12][13]. By selecting the appropriate enzyme, it is possible to synthesize a specific cis or trans isomer, and even a single enantiomer.

Caption: Stereoselective synthesis of 3-methylcyclohexanamine via biocatalysis.

These reactions are performed under mild, aqueous conditions and can achieve very high diastereomeric and enantiomeric ratios, often precluding the need for complex purification steps to separate isomers[12].

| Substrate | Enzyme | Key Outcome | Diastereomeric/Isomer Ratio | Reference |

| 2-Methylcyclohexanone | ω-TAm from Chromobacterium violaceum | Preferential formation of cis-(1S,2R)-isomer | up to 24:1 (cis:trans) | [13] |

| 2-Methylcyclohexanone | ω-TAm from Pseudomonas putida | Preferential formation of the trans isomer | - | [13] |

| α,β-unsaturated ketones | Ene-reductases (EReds) + Imine reductases (IReds) | Access to all four possible stereoisomers | up to >99.8:<0.2 d.r. and e.r. | [12] |

-

A buffered aqueous solution (e.g., triethanolamine buffer, pH 7) is prepared.

-

The substrate, 3-methylcyclohexanone, is added, often with a co-solvent like DMSO to aid solubility.

-

The amine donor (e.g., isopropylamine for a transaminase) and any necessary cofactors (e.g., PLP for transaminases, NAD(P)H for reductases) are added. A cofactor recycling system is typically included.

-

The reaction is initiated by adding the purified enzyme or whole-cell lysate.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) with gentle shaking for 24-48 hours.

-

Upon completion, the enzyme is removed (e.g., by centrifugation or filtration).

-

The product is extracted from the aqueous phase using an organic solvent after adjusting the pH.

-

The solvent is evaporated to yield the highly pure chiral amine.

References

- 1. Semustine - Wikipedia [en.wikipedia.org]

- 2. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. trans-3-Methylcyclohexanamine | 1193-17-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of cis-trans isomerism in substituted cyclohexanes, a fundamental concept in stereochemistry with significant implications for molecular properties and biological activity. Understanding the conformational preferences and energetic landscapes of these isomers is critical for rational drug design and the development of new chemical entities.

Core Concepts: Chair Conformation and Steric Strain

The non-planar "chair" conformation is the most stable form of the cyclohexane ring, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all adjacent C-H bonds staggered). In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six axial bonds, which are parallel to the principal axis of the ring, and six equatorial bonds, which point out from the "equator" of the ring.[1]

A crucial phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are generally not energetically equivalent.[3]

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain. A substituent in the axial position experiences steric hindrance from the two other axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1). This unfavorable interaction is known as a 1,3-diaxial interaction .[3] To minimize this steric strain, substituents, particularly bulky ones, preferentially occupy the equatorial position.[4]

Quantitative Analysis of Substituent Effects: A-Values

The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its A-value . The A-value is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane at room temperature.[5][6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[5] These values are additive and can be used to predict the most stable conformation of polysubstituted cyclohexanes.[6]

Table 1: A-Values for Common Substituents

| Substituent | -ΔG° (kcal/mol) | -ΔG° (kJ/mol) | Reference(s) |

| -F | 0.24 | 1.0 | [4] |

| -Cl | 0.53 | 2.2 | [4] |

| -Br | 0.48 | 2.0 | [4] |

| -I | 0.47 | 2.0 | [4] |

| -OH | 0.87 | 3.6 | [6] |

| -CH₃ (Methyl) | 1.74 | 7.3 | [5] |

| -CH₂CH₃ (Ethyl) | 1.79 | 7.5 | [6] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | 9.0 | [6] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 | [4] |

| -CN | 0.2 | 0.8 | |

| -COOH | 1.4 | 5.9 | |

| -C₆H₅ (Phenyl) | 3.0 | 12.6 |

Note: Values can vary slightly depending on the experimental conditions and determination method.

Conformational Analysis of Disubstituted Cyclohexanes

The relative stability of cis and trans isomers in disubstituted cyclohexanes depends on the substitution pattern (1,2-, 1,3-, or 1,4-). The guiding principle is that the most stable isomer will be the one that can adopt a chair conformation minimizing the steric strain from 1,3-diaxial interactions.

1,2-Disubstituted Cyclohexanes

-

cis-1,2-Disubstituted : In the cis isomer, one substituent is up and the other is also up. In any chair conformation, this results in one substituent being axial and the other equatorial (axial-equatorial or a,e). A ring flip converts it to another equatorial-axial (e,a) conformation of equal energy.[4]

-

trans-1,2-Disubstituted : The trans isomer has one substituent up and one down. This allows for two distinct chair conformations: one where both substituents are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a). The diequatorial conformer is significantly more stable as it avoids 1,3-diaxial interactions.[4]

1,3-Disubstituted Cyclohexanes

-

cis-1,3-Disubstituted : The cis isomer (both up or both down) can exist in a diequatorial (e,e) conformation, which is very stable. The ring-flipped form is a high-energy diaxial (a,a) conformation.

-

trans-1,3-Disubstituted : The trans isomer (one up, one down) must always have one substituent in an axial position and one in an equatorial position (a,e). The two ring-flipped conformers are of equal energy.

1,4-Disubstituted Cyclohexanes

-

cis-1,4-Disubstituted : The cis isomer (both up or both down) will always have one axial and one equatorial substituent (a,e). The two chair conformers are energetically equivalent.

-

trans-1,4-Disubstituted : The trans isomer (one up, one down) can exist in either a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is much more stable.

Table 2: Energy Differences in Dimethylcyclohexane Isomers

| Isomer | Most Stable Conformation | Total Strain (kJ/mol) | Relative Stability | Reference(s) |

| cis-1,2-dimethylcyclohexane | (a,e) | 11.4 | Less Stable | [4] |

| trans-1,2-dimethylcyclohexane | (e,e) | 3.8 | More Stable | [4] |

| cis-1,3-dimethylcyclohexane | (e,e) | 0 | More Stable | |

| trans-1,3-dimethylcyclohexane | (a,e) | 7.6 | Less Stable | |

| cis-1,4-dimethylcyclohexane | (a,e) | 7.6 | Less Stable | |

| trans-1,4-dimethylcyclohexane | (e,e) | 0 | More Stable |

Strain values are approximate and include both 1,3-diaxial and gauche interactions where applicable.

Visualization of Conformational Analysis

The logical flow for determining the most stable isomer and its preferred conformation can be visualized, along with the specific conformational equilibria for each substitution pattern.

Caption: Workflow for determining the most stable isomer.

Caption: Conformational equilibria of disubstituted cyclohexanes.

Experimental Protocols for Isomer Characterization

Differentiating and characterizing cis and trans isomers requires robust analytical techniques. The following sections outline the methodologies for the key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing cyclohexane isomers in solution.[7] The key is that axial and equatorial protons have different chemical environments and, therefore, different NMR signals, particularly at low temperatures where ring flipping is slowed.[8]

5.1.1 Sample Preparation

-

Dissolve 5-10 mg of the purified cyclohexane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter. Filter if necessary.

-

For variable temperature (VT) experiments, choose a solvent with an appropriate freezing point (e.g., CD₂Cl₂ for low temperatures).

5.1.2 ¹H NMR Spectroscopy Protocol

-

Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquisition : Acquire a standard 1D ¹H NMR spectrum at room temperature. All 12 hydrogens on the cyclohexane ring may appear as a single broad signal if ring flipping is rapid.

-

Low-Temperature Analysis : Cool the sample inside the spectrometer (e.g., down to -90 °C) to slow or "freeze out" the chair-chair interconversion. This will result in separate, sharper signals for the axial and equatorial protons.

-

Data Analysis - Coupling Constants (³JHH) :

-

Measure the coupling constants between vicinal protons (protons on adjacent carbons).

-

The magnitude of the ³JHH coupling constant is dependent on the dihedral angle, as described by the Karplus relationship.[9]

-

Axial-Axial (a,a) coupling (dihedral angle ≈ 180°) is large, typically 10-13 Hz .

-

Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) couplings (dihedral angle ≈ 60°) are much smaller, typically 2-5 Hz .

-

Observing a large coupling constant for a proton attached to a substituted carbon is strong evidence for that proton being in an axial position, which in turn defines the substituent as equatorial.[10]

-

5.1.3 2D NMR Spectroscopy (NOESY)

-

Purpose : The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one proton can affect the intensity of another proton that is close in space (< 5 Å).[11] This is invaluable for determining stereochemistry.

-

Protocol : Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

-

Data Analysis :

-

Look for cross-peaks between protons of the substituents and protons on the cyclohexane ring.

-

In a cis isomer, strong NOE correlations will be observed between the axial substituent and the other axial protons on the same face of the ring (1,3-diaxial relationship).

-

In a diequatorial trans isomer, NOE correlations might be observed between a substituent and the adjacent equatorial proton. The absence of strong 1,3-diaxial NOEs is key.[12]

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, definitively establishing its cis or trans configuration and its preferred conformation in the crystal lattice.

5.2.1 Protocol

-

Crystallization : Grow a high-quality single crystal of the substituted cyclohexane. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection :

-

Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam using a diffractometer.

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of spots) on a detector.[13]

-

-

Structure Solution and Refinement :

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Use computational methods to solve the "phase problem" and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[13] The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry.

-

Computational Chemistry

Computational methods are used to calculate the relative energies of different isomers and conformers, providing a theoretical prediction of their relative stabilities.

5.3.1 Protocol (Example using Gaussian)

-

Structure Building : Build the 3D structures of all possible conformers for both the cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).[14]

-

Geometry Optimization :

-

For each conformer, perform a geometry optimization calculation to find the lowest energy structure for that conformation.

-

A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[15]

-

-

Frequency Calculation :

-

Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy (G).

-

-

Energy Comparison :

-

Compare the calculated Gibbs free energies of all conformers. The conformer with the lowest energy is the most stable.

-

The energy difference between the most stable conformers of the cis and trans isomers predicts which isomer is more stable. For example, the A-value for a methyl group can be calculated by subtracting the energy of the equatorial conformer from the energy of the axial conformer.[16]

-

Conclusion

The cis-trans isomerism of substituted cyclohexanes is governed by a delicate balance of steric factors, which can be understood through conformational analysis. The preference for substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions is the primary determinant of isomer stability. For 1,2- and 1,4-disubstituted systems, the trans isomer is typically more stable, whereas for 1,3-disubstituted systems, the cis isomer is favored. These conformational preferences can be quantified using A-values and definitively characterized through a combination of advanced analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of these principles and methods is indispensable for professionals in chemistry and drug development.

References

- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 15. reddit.com [reddit.com]

- 16. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

Methodological & Application

Application Notes and Protocols for the Use of trans-3-Methylcyclohexanamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals, where the stereochemistry of a molecule can significantly impact its biological activity. One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts. This involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

Principle of Chiral Resolution

The fundamental principle behind this technique lies in the reaction of a racemic acid, (R/S)-Acid, with a single enantiomer of trans-3-Methylcyclohexanamine, for instance, the (1R,3R)-enantiomer. This reaction yields a mixture of two diastereomeric salts: [(R)-Acid · (1R,3R)-Amine] and [(S)-Acid · (1R,3R)-Amine]. These diastereomers are no longer mirror images and thus exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The resolved enantiomer of the acid can then be recovered by treating the isolated diastereomeric salt with a strong acid.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using (1R,3R)-3-Methylcyclohexanamine. Optimization of solvent, temperature, and stoichiometry is typically required for each specific racemic acid.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To separate a racemic carboxylic acid by forming a diastereomeric salt with (1R,3R)-3-Methylcyclohexanamine and isolating one diastereomer through fractional crystallization.

Materials:

-

Racemic carboxylic acid

-

(1R,3R)-3-Methylcyclohexanamine (or the (1S,3S)-enantiomer)

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)

-

Strong acid (e.g., 2 M HCl)

-

Strong base (e.g., 2 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (1R,3R)-3-Methylcyclohexanamine in the same solvent. Note: The stoichiometry may need to be optimized. Starting with 0.5 equivalents of the amine can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the amine solution to the heated acid solution with stirring.

-

If precipitation occurs immediately, add more solvent until the solution is clear at elevated temperature.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the side of the flask with a glass rod may be necessary.

-

For further crystallization, the flask can be placed in a refrigerator or ice bath.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals is the less soluble diastereomeric salt.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the same or a different solvent system.

-

Protocol 2: Liberation of the Enantiomerically Enriched Acid

Objective: To recover the resolved carboxylic acid from the isolated diastereomeric salt.

Procedure:

-

Suspend the crystalline diastereomeric salt in water.

-

Add 2 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the amine and liberate the carboxylic acid.

-

Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess

Objective: To determine the enantiomeric purity of the resolved carboxylic acid.

Procedure:

The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique. Common methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase that separates the two enantiomers, and the relative peak areas are used to calculate the ee.

-

Chiral Gas Chromatography (GC): For volatile carboxylic acids, derivatization to a more volatile ester may be necessary before analysis on a chiral GC column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers, allowing for their quantification by integration of the corresponding signals.

Data Presentation

As specific experimental data for the resolution of a named acid with this compound is not available in the reviewed literature, the following table presents hypothetical, yet realistic, data for the resolution of a generic racemic acid, "Rac-Acid," to illustrate the expected outcomes of such a process.

| Parameter | Value |

| Racemic Acid | Rac-Acid |

| Resolving Agent | (1R,3R)-3-Methylcyclohexanamine |

| Molar Ratio (Acid:Amine) | 1 : 0.5 |

| Crystallization Solvent | Ethanol |

| Yield of Diastereomeric Salt (1st Crop) | 35% (based on initial racemic acid) |

| Enantiomeric Excess of Liberated Acid | 85% ee |

| Specific Rotation of Liberated Acid | [α]D20 = +X.X° (c=1, solvent) |

| Yield after Recrystallization | 25% (based on initial racemic acid) |

| Enantiomeric Excess after Recrystallization | >98% ee |

| Specific Rotation after Recrystallization | [α]D20 = +Y.Y° (c=1, solvent) |

Note: The signs of the specific rotation are arbitrary and depend on the specific acid and which enantiomer crystallizes with the (1R,3R)-amine.

Visualizations

The following diagrams illustrate the workflow and logic of the chiral resolution process.

Caption: Workflow for diastereomeric salt formation and fractional crystallization.

Caption: Workflow for the liberation and analysis of the resolved acid.

Application of trans-3-Methylcyclohexanamine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methylcyclohexanamine is a valuable chiral building block and reagent in the field of asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine group make it an effective controller of stereoselectivity in various organic transformations. This document provides an overview of its application, focusing on its use in organocatalytic cascade reactions for the synthesis of substituted cyclohexylamines. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this versatile chiral amine. The structural rigidity and well-defined stereochemistry of this compound are key to its utility in asymmetric reactions[1].

Core Applications

The primary application of this compound in asymmetric synthesis is as a substrate and co-catalyst in organocatalytic reactions. Its derivatives also show potential in the formation of chiral ligands for transition metal catalysis. Chiral cycloalkylamines, such as this compound, provide a rigid scaffold that can effectively transfer stereochemical information during a chemical transformation[1].

Organocatalytic Cascade Reaction for the Synthesis of trans-3-Substituted Cyclohexylamines

A significant application of this compound is its use as both a substrate and a co-catalyst in a Brønsted acid-catalyzed three-component cascade reaction. This reaction efficiently produces trans-3-substituted cyclohexylamines, which are important structural motifs in many pharmaceutical compounds. The reaction proceeds through a sequence of enamine and iminium ion intermediates, highlighting the versatility of chiral amines in organocatalysis[1]. This process can yield diastereomeric ratios as high as 92:8, demonstrating the compound's ability to influence the stereochemical outcome due to its conformational rigidity[1].

Reaction Scheme:

A 2,6-dione is reacted with an amine (e.g., a derivative of this compound) and a Hantzsch ester in the presence of a catalytic amount of a Brønsted acid. The amine acts as a nucleophilic catalyst to initiate an aldol reaction-condensation cascade, and is also incorporated into the final product through a reductive amination step.

Quantitative Data Summary:

The following table summarizes the results for the synthesis of various trans-3-substituted cyclohexylamines using a general amine as a substrate and co-catalyst in a Brønsted acid-catalyzed cascade reaction. While the original study did not exclusively use this compound for all examples, the data is representative of the reaction's efficiency.

| Entry | 2,6-Dione Substrate | Amine | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | 2,6-Heptanedione | p-Anisidine | N-(4-methoxyphenyl)-3,5-dimethylcyclohexan-1-amine | 75 | 92:8 |

| 2 | 1-Phenyl-1,3,5-hexanetrione | Benzylamine | N-benzyl-3-methyl-5-phenylcyclohexan-1-amine | 82 | 90:10 |

| 3 | 2,6-Octanedione | 4-Fluoroaniline | N-(4-fluorophenyl)-3-ethyl-5-methylcyclohexan-1-amine | 78 | 88:12 |

Experimental Protocols

General Procedure for the Organocatalytic Synthesis of trans-3-Substituted Cyclohexylamines

This protocol is a representative example based on the literature for the Brønsted acid-catalyzed cascade reaction of a 2,6-dione, an amine, and a Hantzsch ester.

Materials:

-

2,6-Dione (e.g., 2,6-Heptanedione)

-

Amine (e.g., p-anisidine, as a representative amine)

-

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Brønsted Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA·H₂O)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (silica gel for column chromatography, solvents)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 2,6-dione (1.0 mmol), the amine (1.2 mmol), and the Hantzsch ester (1.1 mmol).

-

Add anhydrous toluene (5.0 mL) to the flask and stir the mixture until all solids are dissolved.

-

Add the Brønsted acid catalyst (e.g., PTSA·H₂O, 0.05 mmol, 5 mol%) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired trans-3-substituted cyclohexylamine.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Experimental Workflow for Organocatalytic Cascade Reaction

Caption: Workflow for the synthesis of trans-3-substituted cyclohexylamines.

Logical Relationship in the Cascade Reaction

Caption: Key steps in the organocatalytic cascade reaction.

Future Outlook

While the use of this compound as a substrate and co-catalyst is established, its application as a chiral auxiliary for other transformations, such as asymmetric alkylations, remains an area for further exploration. The development of novel chiral ligands derived from this compound for transition-metal-catalyzed reactions also presents a promising avenue for future research. The synthesis of such ligands could provide new tools for a wide range of asymmetric transformations. The structural features of ligands, including steric bulk and electronic properties, are critical for achieving high levels of enantioselectivity[1].

References

Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals. Diastereomeric salt formation is a classical and widely used method for separating enantiomers of acidic or basic compounds. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides a detailed protocol for the diastereomeric salt resolution of a racemic acidic compound using trans-3-Methylcyclohexanamine as the resolving agent. This compound is a chiral amine that can be effectively employed for the separation of enantiomers of various acidic compounds, including carboxylic acids, which are common moieties in active pharmaceutical ingredients.

While specific experimental conditions will vary depending on the exact acidic compound being resolved, this protocol outlines a general and robust procedure that can be adapted and optimized for a specific application. The provided data is illustrative for the resolution of a model compound, racemic Mandelic Acid, and serves as a guideline for expected outcomes.

Principle of Resolution

The fundamental principle of this resolution process is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral carboxylic acid, (±)-Acid, is reacted with a single enantiomer of the chiral amine, (+)-trans-3-Methylcyclohexanamine. This reaction forms two diastereomeric salts: [(+)-Acid,(+)-Amine] and [(-)-Acid,(+)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated with a strong acid to liberate the desired enantiomer of the carboxylic acid and regenerate the resolving agent.

Experimental Protocol

This protocol provides a general procedure for the diastereomeric salt resolution of a generic racemic carboxylic acid using (+)-trans-3-Methylcyclohexanamine.

Materials:

-

Racemic carboxylic acid

-

(+)-trans-3-Methylcyclohexanamine

-

Solvent(s) (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium hydroxide (e.g., 2 M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Filter paper

-

Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.

-

In a separate container, dissolve (+)-trans-3-Methylcyclohexanamine (0.5 - 1.0 equivalent) in a small amount of the same solvent.

-

Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature. If no crystallization occurs, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

-

Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period to maximize the yield of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated diastereomeric salt by vacuum filtration.

-

Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the salt under vacuum.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in water.

-

Add an excess of a strong acid (e.g., 2 M HCl) to the suspension with stirring until the salt is completely dissolved and the pH is acidic.

-

Extract the liberated carboxylic acid into a suitable organic solvent (e.g., three times with dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Determination of Enantiomeric Excess

-

Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Step 5: Recovery of the Resolving Agent (Optional)

-

The aqueous layer from the acid-base extraction (Step 3.3) contains the hydrochloride salt of this compound.

-

Basify the aqueous layer with a strong base (e.g., 2 M NaOH) until the pH is strongly alkaline.

-

Extract the liberated free amine into an organic solvent.

-

Dry the organic extract, and remove the solvent to recover the resolving agent, which can be reused.

Data Presentation

The following tables summarize hypothetical quantitative data for the resolution of racemic Mandelic Acid with (+)-trans-3-Methylcyclohexanamine under various conditions.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization